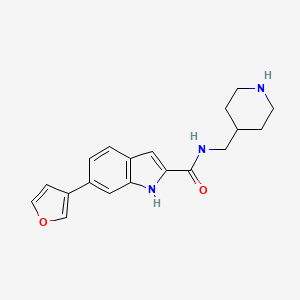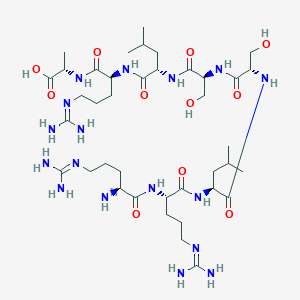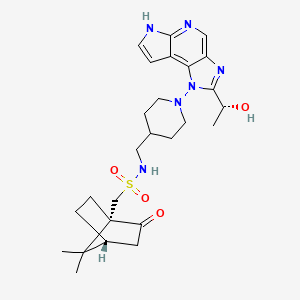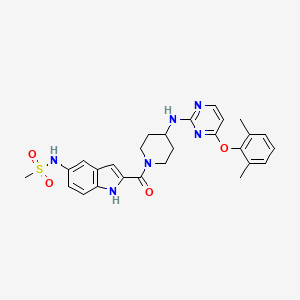
NS2B/NS3-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NS2B/NS3-IN-3 is a compound that acts as an inhibitor of the NS2B/NS3 protease, which is a serine protease found in flaviviruses such as dengue virus and zika virus. This protease plays a crucial role in the viral replication process and in evading the host’s innate immune response . The inhibition of NS2B/NS3 protease is considered a promising therapeutic strategy for treating infections caused by these viruses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NS2B/NS3-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions
NS2B/NS3-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
NS2B/NS3-IN-3 has a wide range of scientific research applications, including:
Wirkmechanismus
NS2B/NS3-IN-3 exerts its effects by binding to the active site of the NS2B/NS3 protease, thereby inhibiting its enzymatic activity. This prevents the protease from cleaving viral polyproteins, which is essential for viral replication. The compound interacts with key amino acid residues in the protease, blocking its catalytic function and disrupting the viral life cycle .
Vergleich Mit ähnlichen Verbindungen
NS2B/NS3-IN-3 is unique compared to other similar compounds due to its high specificity and potency in inhibiting the NS2B/NS3 protease. Similar compounds include:
Naringin: A flavonoid with moderate inhibitory activity.
Hesperidin: Another flavonoid with antiviral properties.
Gossypol: A polyphenolic compound with broad-spectrum antiviral activity.
Maslinic Acid: A triterpenoid with potent inhibitory effects.
This compound stands out due to its optimized structure and enhanced binding affinity, making it a promising candidate for further development as an antiviral agent .
Eigenschaften
Molekularformel |
C19H21N3O2 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
6-(furan-3-yl)-N-(piperidin-4-ylmethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c23-19(21-11-13-3-6-20-7-4-13)18-10-15-2-1-14(9-17(15)22-18)16-5-8-24-12-16/h1-2,5,8-10,12-13,20,22H,3-4,6-7,11H2,(H,21,23) |
InChI-Schlüssel |
WTTOXJPIYYZQSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CNC(=O)C2=CC3=C(N2)C=C(C=C3)C4=COC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)


![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)


